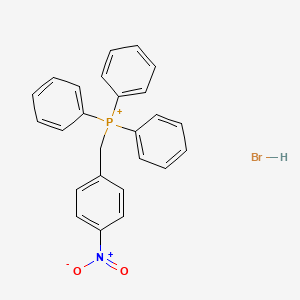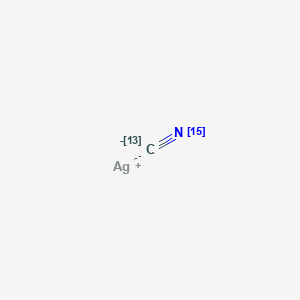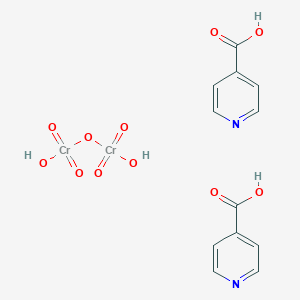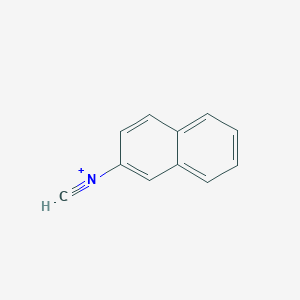
Tri-t-butoxyaluminium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tri-t-butoxyaluminium, also known as lithium tri-tert-butoxyaluminum hydride, is a chemical compound with the formula LiAlH[OC(CH₃)₃]₃. It is a stable, mild reducing agent that is used in various organic synthesis reactions. This compound is particularly known for its selective reduction capabilities, making it a valuable reagent in both academic and industrial settings .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of tri-t-butoxyaluminium involves a multi-step process:
Preparation of Lithium Hydride: Metal sodium, lithium chloride, and hydrogen react to form lithium hydride.
Synthesis of Lithium Aluminum Hydride: Lithium hydride reacts with aluminum chloride to produce lithium aluminum hydride.
Formation of this compound: Lithium aluminum hydride reacts with tert-butanol in an ether solution to yield this compound.
Industrial Production Methods
In industrial settings, the preparation method is optimized to reduce costs. For instance, using low-cost metal sodium and lithium chloride instead of high-cost metal lithium can significantly lower production expenses .
Chemical Reactions Analysis
Types of Reactions
Tri-t-butoxyaluminium primarily undergoes reduction reactions. It is known for its ability to selectively reduce aldehydes and ketones in the presence of esters. It can also reduce imidoyl chlorides to aldimines and aromatic disulfides to thiols .
Common Reagents and Conditions
Reagents: Common reagents include aldehydes, ketones, imidoyl chlorides, and aromatic disulfides.
Conditions: Reactions typically occur in ether solutions at controlled temperatures to ensure selectivity and efficiency.
Major Products
The major products formed from these reactions include aldehydes, aldimines, and thiols, depending on the starting materials and reaction conditions .
Scientific Research Applications
Tri-t-butoxyaluminium has a wide range of applications in scientific research:
Chemistry: It is used as a reducing agent in organic synthesis, particularly for the selective reduction of functional groups.
Biology: It is employed in the synthesis of biologically active compounds.
Industry: It is utilized in the production of fine chemicals, agrochemicals, and fragrances.
Mechanism of Action
The mechanism of action of tri-t-butoxyaluminium involves the transfer of hydride ions to the target molecule. The bulky tert-butoxy groups modulate the reactivity of the reagent, ensuring selective reduction. The molecular targets are typically carbonyl groups in aldehydes and ketones, which are reduced to their corresponding alcohols or aldimines .
Comparison with Similar Compounds
Similar Compounds
Lithium Aluminum Hydride (LiAlH₄): A more reactive reducing agent that can reduce a wider range of functional groups but lacks the selectivity of tri-t-butoxyaluminium.
Sodium Borohydride (NaBH₄): Another reducing agent that is less reactive and less selective compared to this compound.
Uniqueness
This compound stands out due to its selective reduction capabilities, which are attributed to the bulky tert-butoxy groups. This selectivity makes it a preferred reagent for specific synthetic applications where control over the reduction process is crucial .
Properties
Molecular Formula |
C12H27AlO3 |
|---|---|
Molecular Weight |
246.32 g/mol |
IUPAC Name |
tris[(2-methylpropan-2-yl)oxy]alumane |
InChI |
InChI=1S/3C4H9O.Al/c3*1-4(2,3)5;/h3*1-3H3;/q3*-1;+3 |
InChI Key |
MDDPTCUZZASZIQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)O[Al](OC(C)(C)C)OC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![1,2,3,4,5-Pentadeuterio-6-[2,3-dideuterio-1,4,4-tris(2,3,4,5,6-pentadeuteriophenyl)buta-1,3-dienyl]benzene](/img/structure/B12060123.png)



![(1S,2R,3S,5R)-3-amino-5-(4-amino-5-iodopyrrolo[2,3-d]pyrimidin-7-yl)cyclopentane-1,2-diol;hydrate;dihydrochloride](/img/structure/B12060138.png)


![(2S,3R)-2-[(2-methylpropan-2-yl)oxycarbonyl(15N)amino]-3-phenylmethoxy(1,2,3,4-13C4)butanoic acid](/img/structure/B12060161.png)


![6-methyl-2-[2-(trifluoromethyl)phenyl]-1,3,6,2-dioxazaborocane-4,8-dione](/img/structure/B12060178.png)
